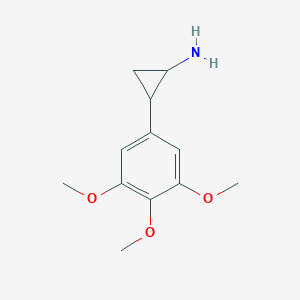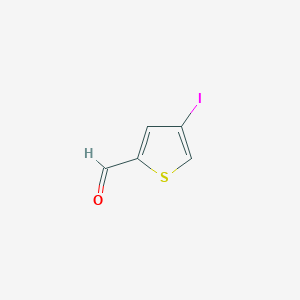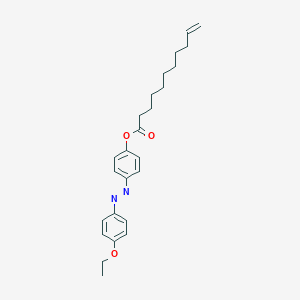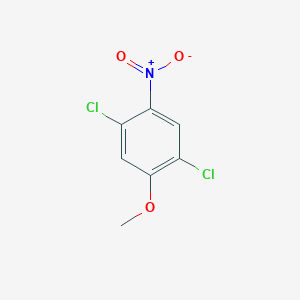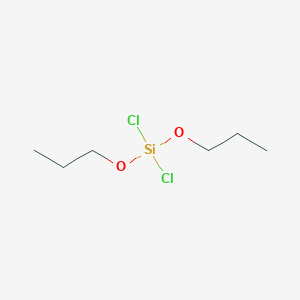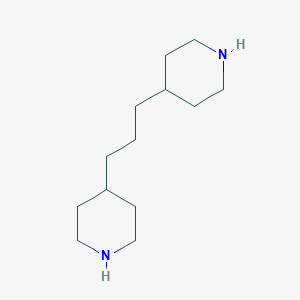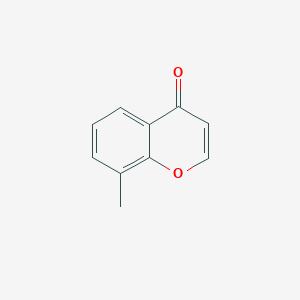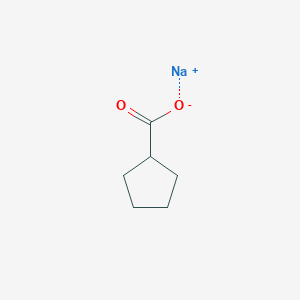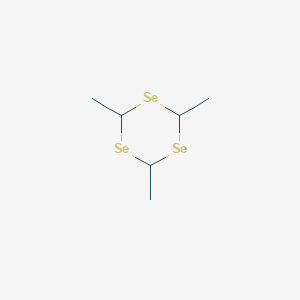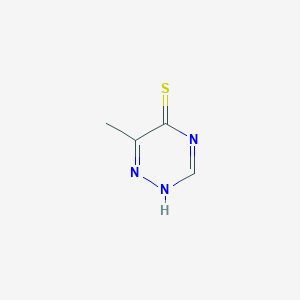
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one, also known as HMMI, is a cyclic imide compound that is widely used in scientific research. HMMI is a versatile compound that has a range of applications in various fields of research.
科学的研究の応用
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has a range of applications in scientific research. It is commonly used as a cross-linking agent in the preparation of hydrogels and other biomaterials. 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is also used in the synthesis of polymeric materials, which find applications in drug delivery, tissue engineering, and other biomedical applications. 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has also been used in the synthesis of novel fluorescent probes that can be used for imaging and sensing applications.
作用機序
The mechanism of action of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is not fully understood. However, it is believed that 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one acts as a cross-linking agent by forming covalent bonds between molecules. This results in the formation of a three-dimensional network, which can enhance the mechanical properties of the material.
生化学的および生理学的効果
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, it is important to note that 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has not been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the effects of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one on biological systems.
実験室実験の利点と制限
One of the major advantages of using 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one in laboratory experiments is its ability to cross-link molecules. This can enhance the mechanical properties of the material and improve its stability. 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is also easy to synthesize and is relatively inexpensive. However, one of the limitations of using 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is its low solubility in organic solvents. This can make it difficult to incorporate into certain materials.
将来の方向性
There are several future directions for research on 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one. One area of research is the development of new synthetic methods for 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one. This could lead to the development of more efficient and cost-effective methods for producing 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one. Another area of research is the study of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one's effects on biological systems. This could lead to the development of new biomaterials and drug delivery systems. Additionally, research could be conducted on the use of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one in environmental applications, such as the removal of heavy metals from contaminated water sources.
Conclusion:
In conclusion, 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is a versatile compound that has a range of applications in scientific research. Its ability to cross-link molecules makes it a valuable tool in the preparation of biomaterials and other polymeric materials. While 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has low toxicity and is considered safe for use in laboratory experiments, further research is needed to fully understand its biochemical and physiological effects. There are several future directions for research on 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one, including the development of new synthetic methods and the study of its effects on biological systems.
合成法
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one can be synthesized by the reaction of formaldehyde, glyoxylic acid, and glycine. The reaction takes place in the presence of an acid catalyst. The resulting compound is a white crystalline powder that is soluble in water and alcohol.
特性
CAS番号 |
18191-00-9 |
|---|---|
製品名 |
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one |
分子式 |
C6H12N2O5 |
分子量 |
192.17 g/mol |
IUPAC名 |
4-hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O5/c1-13-5-4(11)7(2-9)6(12)8(5)3-10/h4-5,9-11H,2-3H2,1H3 |
InChIキー |
DDTMTHCUKRELBA-UHFFFAOYSA-N |
SMILES |
COC1C(N(C(=O)N1CO)CO)O |
正規SMILES |
COC1C(N(C(=O)N1CO)CO)O |
その他のCAS番号 |
18191-00-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



